Sphingofungin E -

Sphingofungin E

Catalog Number: EVT-1581504
CAS Number:
Molecular Formula: C21H39NO7
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sphingofungin E is a long-chain fatty acid.
Source

Sphingofungin E is primarily isolated from fungal species, particularly those belonging to the genus Sphingomonas. The compound's natural occurrence and biological activities have made it a subject of interest in medicinal chemistry and pharmacology.

Classification

Sphingofungin E is classified as a sphingolipid biosynthesis inhibitor. Its structural characteristics place it within the larger category of bioactive natural products, specifically targeting pathways involved in lipid metabolism.

Synthesis Analysis

Methods

The synthesis of sphingofungin E has been achieved through various synthetic routes, employing different chemical reactions to construct its complex molecular structure. A notable method involves the use of a protected d-glucose derivative as a starting material. Key synthetic strategies include:

  • [3,3]-Sigmatropic Rearrangement: This reaction serves as a crucial step in constructing the tetrasubstituted carbon atom necessary for sphingofungin E's structure .
  • Decarboxylative Cross-Coupling: This reaction has been utilized to form the core motif of sphingofungins, allowing for the introduction of diverse side chains .
  • Wittig Reaction: Employed to generate α,β-unsaturated esters that are integral to the compound's synthesis .

Technical Details

The total synthesis typically involves several steps:

  1. Formation of Key Intermediates: Utilizing chiral sulfinyl imines and functionalized tartaric acid derivatives.
  2. Coupling Reactions: Implementing methods such as Suzuki–Miyaura cross-coupling to link fragments effectively.
  3. Functional Group Transformations: Converting intermediates into the desired final product through various organic transformations.
Molecular Structure Analysis

Structure

Sphingofungin E possesses a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The compound features a long aliphatic chain, hydroxyl groups, and a lactone moiety.

Data

The molecular formula for sphingofungin E is C₁₉H₃₅N₃O₄S, with a molecular weight of approximately 389.57 g/mol. The presence of nitrogen and sulfur atoms within its structure highlights its unique chemical properties compared to other sphingolipid analogs.

Chemical Reactions Analysis

Reactions

Sphingofungin E undergoes various chemical reactions that can be exploited for synthetic purposes or biological activity assessment. Key reactions include:

  • Bromolactonization: This reaction is crucial for constructing stereogenic centers within the molecule .
  • Asymmetric Desymmetrization: A technique used to create specific stereochemical configurations essential for biological activity .

Technical Details

Mechanism of Action

Process

The mechanism by which sphingofungin E exerts its biological effects primarily involves inhibition of sphingolipid biosynthesis. By interfering with key enzymes in this metabolic pathway, sphingofungin E disrupts normal cellular functions, leading to antifungal activity.

Data

Research indicates that sphingofungins can alter cell membrane integrity and affect signaling pathways associated with cell growth and apoptosis. This makes them potential candidates for therapeutic applications against fungal infections and possibly other diseases related to sphingolipid metabolism.

Physical and Chemical Properties Analysis

Physical Properties

Sphingofungin E is typically characterized by:

  • Appearance: It may present as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Sphingofungin E can participate in various chemical reactions due to its functional groups, enabling further derivatization for research purposes.
Applications

Scientific Uses

Sphingofungin E has several significant applications in scientific research:

  • Antifungal Research: Its ability to inhibit fungal growth makes it valuable in developing new antifungal agents.
  • Cell Biology Studies: Researchers utilize sphingofungin E to study sphingolipid metabolism and its implications in disease processes.
  • Pharmacological Development: Investigations into its structure–activity relationships pave the way for designing more effective derivatives with enhanced therapeutic profiles.
Biosynthesis and Genetic Regulation of Sphingofungin E

Genomic Organization of Biosynthetic Gene Clusters in Aspergillus fumigatus

Sphingofungin E biosynthesis in Aspergillus fumigatus is governed by a dedicated biosynthetic gene cluster (BGC) spanning approximately 22 kb. This cluster (designated sph) contains six core genes (sphA–sphF) organized as a unidirectional transcriptional unit under shared regulatory control [1] [5]. The cluster’s compact architecture facilitates coordinated expression, with a nonribosomal peptide synthetase (NRPS)-like gene positioned adjacent to the polyketide synthase (sphB), enabling efficient substrate channeling. Cluster-associated genes include a Major Facilitator Superfamily (MFS) transporter (sphG) implicated in metabolite export and self-protection, alongside a cytochrome P450 monooxygenase (sphH) responsible for late-stage modifications [1] [4].

Table 1: Core Genes in the Sphingofungin E BGC of A. fumigatus

GeneProtein FunctionRole in Biosynthesis
sphAAminotransferaseCondensation of polyketide with amino acid
sphBPolyketide Synthase (PKS)Backbone formation via polyketide chain assembly
sphCMonooxygenaseC-4 hydroxylation
sphDAcetyltransferaseO-acetylation at C5
sphEDehydrogenaseKetoreduction
sphF3-KetoreductaseStereospecific reduction of β-keto intermediate

Enzymatic Pathways: Polyketide Synthase (SphB) and Aminotransferase (SphA) Roles

The biosynthesis initiates with SphB, a highly reducing iterative type I polyketide synthase (PKS). SphB utilizes malonyl-CoA extender units to generate an 18-carbon polyketide chain featuring methyl branches at C12 and C16—a structural hallmark of sphingofungins [4]. This enzyme lacks a thioesterase domain, suggesting cytosolic release of the polyketide intermediate relies on trans-acting thioesterases or hydrolysis [1].

The linear polyketide is subsequently captured by SphA, a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase. SphA catalyzes a transamination reaction, condensing the polyketide carbonyl with alanine to introduce the C2 amine group, forming the characteristic sphingoid-base-like intermediate 3-ketosphingofungin [4] [8]. Crucially, SphA exhibits bifunctionality: beyond its role in sphingofungin biosynthesis, it participates in endogenous sphingolipid metabolism by potentially processing 3-ketosphinganine, thereby mitigating self-toxicity caused by serine palmitoyltransferase (SPT) inhibition [1] [2].

Table 2: Key Enzymatic Steps in Early Sphingofungin E Biosynthesis

EnzymeReaction CatalyzedCofactor/SubstrateProduct
SphB (PKS)Iterative chain elongation and methylationMalonyl-CoA, SAM18-C Methylated Polyketide
SphA (AT)Transamination at C2PLP, Alanine3-Ketosphingofungin
SphF (KR)Stereospecific reduction at C3NADPHDihydrosphingofungin E

Compartmentalization of Biosynthesis: Endoplasmic Reticulum and Cytosolic Coordination

Sphingofungin E biosynthesis exhibits sophisticated subcellular compartmentalization. Immunofluorescence studies using GFP-tagged enzymes reveal that early steps (catalyzed by cytosolic SphB and SphA) occur predominantly in the cytosol. In contrast, later modifications involve the endoplasmic reticulum (ER) and ER-derived vesicles:

  • SphE (acetyltransferase) and SphH (P450 monooxygenase) localize to the ER membrane and ER-derived vesicles [1].
  • SphC (monooxygenase for C4 hydroxylation) operates cytosolically [1].
  • The MFS transporter SphG localizes to the plasma membrane, ER, and mobile vesicles (<1 µm), facilitating inter-compartmental transport and exocytosis [1] [2].

This spatial organization creates a "metabolic channel" where the polyketide backbone is assembled cytosolically, shuttled to the ER for hydroxylation/acetylation, and exported via vesicles. Crucially, this compartmentalization overlaps with sphingolipid biosynthesis (localized to the ER), allowing shared access to substrates like palmitoyl-CoA and enabling the dual metabolic role of SphA and SphF [1] [2] [10]. Live imaging confirms ER-derived vesicles transport intermediates toward hyphal tips for secretion [1].

Evolutionary Conservation of Sphingofungin Biosynthesis Across Fungal Taxa

The sphingofungin BGC exhibits a discontinuous yet phylogenetically informed distribution across fungi. Genomic surveys identify orthologous clusters in Aspergillus section Fumigati (e.g., A. fumigatus, A. lentulus) and select Fusarium species (e.g., F. avenaceum), but not in basal fungi like zygomycetes [4] [5] [8]. Conservation centers on the core triad: PKS (sphB), aminotransferase (sphA), and ketoreductase (sphF).

BiG-SCAPE analysis clusters sphingofungin-like BGCs into a distinct Gene Cluster Family (GCF) sharing >75% homology. Divergence primarily occurs in:

  • Peripheral modifying enzymes: P450s (sphH) and acetyltransferases (sphE) show lineage-specific gains/losses, explaining structural variants like sphingofungins C vs. E [4] [5].
  • Transporter complement: Fusarium clusters often lack the sphG-like MFS transporter, suggesting alternative resistance mechanisms [4].

This evolutionary pattern suggests an ancestral cluster in the Eurotiales lineage (~150–200 MYA) followed by horizontal gene transfer to Fusarium and subsequent neofunctionalization [5] [8]. The conservation of bifunctional enzymes (SphA/SphF) underscores an evolutionary strategy balancing toxin production with self-protection via essential sphingolipid pathway recruitment [1] [2].

Table 3: Distribution of Sphingofungin-like BGCs in Fungal Lineages

Taxonomic GroupRepresentative SpeciesBGC ConservationNotable Modifications
Aspergillus sect. FumigatiA. fumigatus, A. lentulusHigh (Core PKS-AT-KR)Full cluster with P450s & acetyltransferases
Fusarium (SAM5 cluster)F. avenaceum, F. sporotrichioidesModerate (PKS-AT-KR)Frequent loss of MFS transporters; novel P450s
Early-diverging fungiRhizopus arrhizusAbsentN/A

Compounds Mentioned

  • Sphingofungin E
  • 3-Ketosphingofungin
  • Dihydrosphingofungin E
  • Palmitoyl-CoA
  • Sphinganine
  • 3-Ketosphinganine

Properties

Product Name

Sphingofungin E

IUPAC Name

(E,2S,3R,4R,5S)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Molecular Formula

C21H39NO7

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C21H39NO7/c1-2-3-4-9-12-16(24)13-10-7-5-6-8-11-14-17(25)18(26)19(27)21(22,15-23)20(28)29/h11,14,17-19,23,25-27H,2-10,12-13,15,22H2,1H3,(H,28,29)/b14-11+/t17-,18+,19-,21-/m0/s1

InChI Key

UKUPHONHODZPDA-RPQNWQSJSA-N

Synonyms

sphingofungin E

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O)O

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